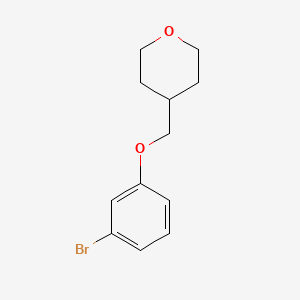

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS: 57999-49-2) is a brominated ether derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a 3-bromophenoxymethyl group. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name |

4-[(3-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQLDNGLODPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681302 | |

| Record name | 4-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251337-10-6 | |

| Record name | 4-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is used in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceutical agents.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The tetrahydropyran ring provides structural stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Key Structural Features :

- THP Ring : A six-membered oxygen-containing heterocycle with chair-like conformation.

- Substituent: A 3-bromophenoxymethyl group attached at the 4-position of the THP ring, contributing to lipophilicity and halogen-bonding capabilities.

Synthetic routes often involve nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q) were synthesized via iron-catalyzed Kumada cross-coupling between Grignard reagents and THP derivatives .

Comparison with Structural Analogues

Positional Isomers: 4- vs. 3-Bromophenoxy Derivatives

- 4-Bromo Isomer: 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3) differs in the bromine substitution position on the phenyl ring. For instance, its $ ^1H $ NMR shows aromatic protons as doublets ($ J = 8.6 \, \text{Hz} $) at δ 7.35 and 6.76, compared to the 3-bromo analogue’s asymmetric splitting .

- 3-Bromo Isomer : The target compound’s bromine at the meta position reduces symmetry, leading to more complex splitting in NMR spectra. This asymmetry may enhance interactions in chiral environments, making it preferable in asymmetric catalysis or drug design .

Alkyl Chain-Modified Analogues

- 4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q): This derivative features a hexynyl spacer between the THP ring and the bromophenoxy group. The extended alkyl chain increases molecular weight (MW: ~347.3 g/mol vs. 256.14 g/mol for the target compound) and lipophilicity (logP ~3.5 vs. ~2.8). Such modifications improve membrane permeability, as seen in bioactive molecules targeting intracellular enzymes .

- 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (CAS: 1339178-00-5) : Incorporates a branched bromoalkyl chain, enhancing steric bulk. Its molecular formula (C${10}$H${19}$BrO) and higher MW (235.16 g/mol) suggest reduced solubility in polar solvents compared to the target compound .

Functional Group Variations

- 4-((4-Nitrophenyl)sulfonyl)tetrahydro-2H-pyran: Replacing the bromophenoxy group with a sulfonyl nitro group (as in ) drastically alters reactivity. The nitro group acts as a strong electron-withdrawing group, making the compound more electrophilic and suitable for nucleophilic aromatic substitution reactions. Its $ ^1H $ NMR shows downfield shifts for aromatic protons (δ 8.14 and 7.41) due to the nitro group’s deshielding effect .

- 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine : Substitution with a bulky tert-butyl group and an amine moiety (CAS: 1094477-13-0) introduces basicity and hydrogen-bonding capacity. This compound’s MW (256.14 g/mol) is comparable to the target, but its amine group enables salt formation (e.g., hydrochloride salts) for improved aqueous solubility .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituent | Key Application/Activity |

|---|---|---|---|---|---|

| 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran | 57999-49-2 | C${12}$H${15}$BrO$_2$ | 256.14 | 3-Bromophenoxymethyl | Synthetic intermediate |

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | 36603-49-3 | C${11}$H${13}$BrO$_2$ | 257.13 | 4-Bromophenoxy | Asymmetric synthesis |

| 4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)THP | - | C${17}$H${21}$BrO$_2$ | 347.3 | Hexynyl-4-bromophenoxy | Membrane-permeable probes |

| 4-(3-(tert-Butyl)phenyl)THP-4-amine | 1094477-13-0 | C${15}$H${22}$BrNO | 256.14 | 3-tert-Butylphenyl, amine | Salt formation, drug candidates |

Biological Activity

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrO₃, with a molecular weight of approximately 299.16 g/mol. The compound features a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether, and a bromophenoxy group that enhances its chemical reactivity and potential biological activity.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Compounds with bromophenyl groups are known to exhibit significant biological activities, including:

- Antimicrobial Activity : The compound may inhibit the growth of certain pathogens by disrupting cellular processes.

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in disease pathways.

- Protein-Protein Interactions : By influencing protein interactions, it may modulate various signaling pathways critical in disease progression.

Biological Activity Studies

Recent studies have focused on the pharmacological potential of this compound. Below is a summary table that outlines key findings from various research efforts:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro assays | Demonstrated inhibition against Gram-positive bacteria. |

| Study 2 | Enzyme inhibition | Kinetic assays | Identified as an effective inhibitor of specific proteases involved in cancer progression. |

| Study 3 | Cytotoxicity | Cell viability assays | Showed selective cytotoxicity towards cancer cell lines compared to normal cells. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Cancer Research : In another investigation, the compound was tested for its cytotoxic effects on several cancer cell lines. The results revealed that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

- Enzyme Interaction : Research into the mechanism of action demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to disease states, particularly those associated with inflammation and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.